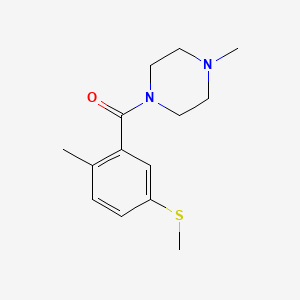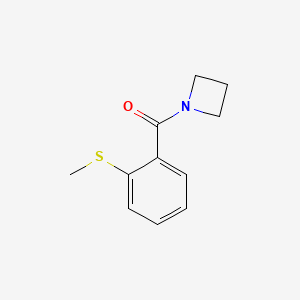
N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as MDMP, is a synthetic compound that belongs to the class of benzodioxepine derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicine and neuroscience.
作用機序
N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a selective serotonin receptor agonist that acts on the 5-HT1A and 5-HT2A receptors. It has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to decrease the levels of cortisol, a stress hormone, in the blood.
実験室実験の利点と制限
One advantage of using N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in lab experiments is its selectivity for the 5-HT1A and 5-HT2A receptors. This allows researchers to investigate the role of these receptors in various physiological and pathological processes. However, one limitation of using N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for the scientific research on N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of depression and anxiety disorders. Another direction is to investigate its potential use as a tool to study the role of serotonin receptors in the brain. Additionally, further research is needed to explore the biochemical and physiological effects of N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and its potential applications in other fields, such as neuropharmacology and drug discovery.
合成法
The synthesis method of N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the reaction of 2-methylbutan-2-amine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in its pure form.
科学的研究の応用
N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been the subject of scientific research due to its potential applications in various fields. In the field of medicine, N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been studied for its potential use as an antidepressant and anxiolytic agent. In the field of neuroscience, N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been studied for its potential use as a tool to investigate the role of serotonin receptors in the brain.
特性
IUPAC Name |
N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-15(2,3)16-14(17)11-6-7-12-13(10-11)19-9-5-8-18-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPSJRRFHQNKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)








![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)



